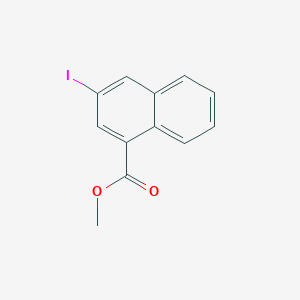

Methyl 3-iodonaphthalene-1-carboxylate

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic synthesis. Its rigid, planar structure and rich electron density provide a versatile platform for constructing complex molecular architectures. researchgate.netijpsjournal.com Naphthalene derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govlifechemicals.com

In medicinal chemistry, the naphthalene moiety is a well-established pharmacophore found in a variety of therapeutic agents. nih.govekb.eg Several FDA-approved drugs, including Naproxen (an anti-inflammatory agent), Terbinafine (an antifungal), and Bedaquiline (an antitubercular drug), feature a naphthalene core, highlighting its importance in drug discovery. nih.govekb.eg The scaffold's ability to interact with biological targets through various non-covalent interactions makes it a valuable component in the design of new drug candidates. researchgate.net

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science. Their inherent photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. oled-intermediates.comrsc.org The extended π-conjugated system of naphthalene allows for efficient charge transport and luminescence, properties that are essential for these advanced materials. rsc.org

Key Applications of Naphthalene Derivatives:

| Field | Examples of Applications |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. ijpsjournal.comnih.gov |

| Materials Science | Organic electronic devices, solid-state laser dyes, and polymers. oled-intermediates.comrsc.org |

| Agrochemicals | Synthesis of insecticides, fungicides, and herbicides. pharmaguideline.com |

| Dyes and Pigments | Production of azo dyes and other colorants for textiles and coatings. knowde.com |

Strategic Importance of Halogenated Naphthalene Substructures in Chemical Transformations

The introduction of a halogen atom onto the naphthalene ring dramatically enhances its synthetic utility. Halogenated naphthalenes, particularly iodo-naphthalenes, are highly valued intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. nih.gov The iodine substituent, in particular, serves as a versatile functional handle for a multitude of chemical transformations.

Iodo-naphthalenes are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles, often allowing for milder reaction conditions and broader substrate scope. acs.org

The regioselective introduction of iodine onto the naphthalene scaffold allows for precise control over the subsequent functionalization steps. researchgate.net This strategic placement of the iodo group is crucial for the synthesis of complex, polysubstituted naphthalene derivatives with well-defined substitution patterns. Furthermore, iodoaromatic compounds are precursors for the generation of organolithium and Grignard reagents, further expanding their synthetic potential.

Research Landscape of Ester-Functionalized Aromatic Systems

Ester-functionalized aromatic systems, or aromatic esters, are a significant class of organic compounds with widespread applications. The ester group is a key functional moiety that influences the physical, chemical, and biological properties of the parent aromatic compound. Aromatic esters are found in numerous natural products, contributing to the flavors and fragrances of fruits and flowers. youtube.com

In the pharmaceutical industry, the ester group is often incorporated into drug molecules to improve their pharmacokinetic properties. tandfonline.comresearchgate.net For instance, esterification of a carboxylic acid can increase its lipophilicity, enhancing its ability to cross cell membranes. tandfonline.com These ester prodrugs are then hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

The synthesis of aromatic esters is typically achieved through well-established methods such as Fischer esterification of aromatic carboxylic acids with alcohols, or by the reaction of aromatic acid chlorides with alcohols. The methyl ester, in particular, is a common derivative prepared for purification, characterization, or as a protecting group for the carboxylic acid functionality. organic-chemistry.org The reactivity of the ester group itself allows for further transformations, including reduction to alcohols, hydrolysis to carboxylic acids, and Claisen condensation reactions.

Properties and Applications of Aromatic Esters:

| Property/Application | Description |

| Fragrances and Flavors | Many aromatic esters possess pleasant odors and are used in perfumes and as food flavorings. quora.com |

| Pharmaceuticals | Serve as intermediates and prodrugs to enhance drug delivery. |

| Polymers | Used as monomers in the production of polyesters and other materials. |

| Organic Solvents | Certain volatile esters are employed as solvents in various industrial processes. quora.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBPXMDNOLVKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Analysis of Iodinated Naphthalene Esters

Elucidation of Reaction Mechanisms in Naphthalene (B1677914) Functionalization

The functionalization of the naphthalene scaffold is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with diverse applications. The presence of an iodine atom, as in Methyl 3-iodonaphthalene-1-carboxylate, offers a versatile handle for a variety of transformations, the mechanisms of which are of significant academic and industrial interest.

Radical Pathways in Aryl Iodide Reactivity

Aryl iodides are known to participate in radical reactions, often initiated by light or a radical initiator. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This reactivity is harnessed in various synthetic methodologies. While specific studies on this compound are not extensively documented, the general principles of aryl iodide reactivity can be applied.

One common radical pathway is the radical cyclization of appropriately substituted aryl iodides. For instance, 1,8-bis(alkynyl)naphthalene derivatives can undergo iodocyclization through a tandem radical/cationic pathway. researchgate.net This suggests that a suitably functionalized derivative of this compound could potentially undergo intramolecular radical cyclization to form new ring systems.

Furthermore, aryl radicals generated from aryl iodides can participate in intermolecular reactions. These radicals can be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The photostimulated reaction of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles proceeds via a radical chain mechanism, highlighting the propensity of naphthalyl halides to undergo such transformations. researchgate.net It is plausible that this compound would exhibit similar reactivity under photolytic conditions in the presence of suitable radical traps.

Table 1: Representative Radical Reactions of Aryl Halides

| Reaction Type | Initiator | Substrate Example | Product Type | Ref. |

| Radical Cyclization | I₂ | 1,8-bis(alkynyl)naphthalene | Indenophenalene derivative | researchgate.net |

| Photostimulated Substitution | Light (hν) | 1-Bromonaphthalene | 1-Naphthyl sulfide | researchgate.net |

| Aryl Radical-Initiated Sulfide Synthesis | Diazonium Salt | Alkyl Iodide, Zinc Thiolate | Bicyclo[1.1.1]pentane Sulfide | acs.org |

This table presents examples of radical reactions involving aryl halides, illustrating potential pathways for this compound.

Catalytic Cycle Analysis in Transition-Metal-Mediated Transformations

Transition-metal catalysis, particularly with palladium, is a powerful tool for the functionalization of aryl halides. The catalytic cycle of these reactions typically involves three key steps: oxidative addition, transmetalation (for cross-coupling reactions) or migratory insertion (for carbonylation), and reductive elimination.

Palladium-catalyzed carbonylation reactions of aryl iodides are another important class of transformations. researchgate.netrsc.org These reactions introduce a carbonyl group, providing access to a wide range of valuable compounds. The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond, and subsequent reaction with a nucleophile to afford the carbonylated product. Studies on the carbonylation of various aryl iodides suggest that this compound would be a suitable substrate for such transformations, leading to the formation of naphthalenic ketones, esters, or amides, depending on the nucleophile employed. unipr.itrsc.org

Table 2: Key Steps in Palladium-Catalyzed Reactions of Aryl Iodides

| Step | Description | Intermediate Species (Example) |

| Oxidative Addition | The aryl iodide adds to the palladium(0) catalyst, forming a palladium(II) species. | Aryl-Pd(II)-Iodo Complex |

| Transmetalation | In cross-coupling, an organometallic reagent transfers its organic group to the palladium center. | Diaryl-Pd(II) Complex |

| Migratory Insertion | In carbonylation, carbon monoxide inserts into the Aryl-Pd bond. | Acyl-Pd(II) Complex |

| Reductive Elimination | The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst. | Biaryl or Aryl Ketone/Ester/Amide |

This table outlines the fundamental steps in palladium-catalyzed reactions applicable to this compound.

Stereochemical Outcomes and Regioselectivity in Naphthalene Synthesis

The synthesis of substituted naphthalenes often raises questions of regioselectivity and stereoselectivity. In the case of functionalizing an already substituted naphthalene ring like in this compound, the directing effects of the existing substituents play a crucial role. The ester group at the 1-position is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the iodine at the 3-position is a deactivating ortho-, para-director. The interplay of these electronic and steric effects will govern the position of any further substitution on the naphthalene ring.

For reactions that involve the creation of new stereocenters, the stereochemical outcome is of paramount importance. While the core of this compound is planar and achiral, reactions at the ester group or transformations that introduce chiral elements to the naphthalene backbone can lead to stereoisomers. For example, the reduction of a ketone that might be introduced via a Friedel-Crafts acylation would generate a chiral alcohol, and the stereoselectivity of this reduction would depend on the reagents and conditions used.

Iodine-mediated electrophilic cyclization of aryl propargyl alcohols provides a facile route to diiodinated dihydronaphthalenes and naphthalenes, demonstrating a method for controlling the regiochemistry of iodination. rsc.orgnih.gov This highlights that the introduction of the iodo group itself can be achieved with high regiocontrol.

Reactivity Studies of Carboxylic Acid Derivatives in Aromatic Systems

The methyl ester group in this compound is a key functional handle, influencing the electronic properties of the naphthalene ring and serving as a site for further chemical modification.

Nucleophilic Acyl Substitution on Naphthalene-1-carboxylate Esters

The ester functionality is susceptible to nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group and form a new carbonyl compound.

The reactivity of the ester can be influenced by the electronic nature of the naphthalene ring. The naphthalene system itself is electron-rich, which might slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl ester. However, the presence of the iodine atom could have a modest electron-withdrawing inductive effect, potentially enhancing the reactivity towards nucleophiles.

Common nucleophilic acyl substitution reactions include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and transesterification with other alcohols. While specific kinetic studies on this compound are not prevalent in the literature, the general principles of ester reactivity apply. The differentiation of methyl naphthoate isomers has been achieved based on the mass spectrometry fragmentation patterns of their metal cation complexes, indicating that subtle structural differences can influence their chemical behavior. jocpr.com

Influence of Halogen Substitution on Ester Reactivity

The presence of a halogen substituent on the aromatic ring can influence the reactivity of the ester group through a combination of inductive and resonance effects. Iodine, being a large and polarizable atom, can exert a notable electronic influence. rsc.org Its inductive effect is electron-withdrawing, which would tend to increase the electrophilicity of the carbonyl carbon and thus accelerate nucleophilic attack.

Computational Chemistry and Theoretical Studies of Methyl 3 Iodonaphthalene 1 Carboxylate

Quantum Chemical Calculations on Iodinated Naphthalene (B1677914) Derivatives

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For iodinated naphthalene derivatives, these methods must accurately account for the effects of the heavy iodine atom, including relativistic effects, and the electronic influence of substituents on the aromatic system.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. scribd.com In the context of naphthalene derivatives, DFT is extensively used to investigate their electronic structure. samipubco.comssrn.com Calculations on the parent naphthalene molecule using DFT have successfully determined its geometry, bonding characteristics, and orbital energies. samipubco.comsamipubco.com The introduction of substituents like the iodo and methyl carboxylate groups significantly modifies the electronic landscape of the naphthalene core. The electron-withdrawing nature of both the iodine atom (via induction) and the methyl carboxylate group alters the electron density distribution across the aromatic rings.

| Computational Method | Basis Set | Typical Applications for Naphthalene Derivatives | Reference Example |

|---|---|---|---|

| DFT (B3LYP) | 6-31G / aug-cc-pVQZ | Geometry optimization, electronic properties (HOMO/LUMO), NBO analysis, UV-Vis spectra prediction. | Analysis of parent naphthalene structure and optical properties. samipubco.comssrn.comsamipubco.com |

| TD-DFT (B3LYP) | 6-311G(d,p) | Calculation of excited states and simulation of electronic absorption spectra. | Exploration of photovoltaic properties in functionalized naphthalenes. nih.govrsc.org |

| DFT (MPW1PW91) | 6-311G(d,p) | Intramolecular charge transfer analysis and electronic property exploration. | Study of donor-acceptor chromophores based on naphthalene. researchgate.net |

Beyond DFT, other quantum mechanical methods offer a spectrum of options for theoretical analysis. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived from first principles without empirical parameterization. libretexts.org While computationally demanding, high-level ab initio calculations can serve as benchmarks for more approximate methods and are essential for studying systems where electron correlation is critical. researchgate.net For example, multi-reference ab initio methods like CASSCF and CASPT2 have been employed to investigate complex photochemical processes such as triplet-triplet annihilation in naphthalene, which involves multiple electronic states. nih.gov

Semiempirical methods (e.g., AM1, PM3) represent a more approximate level of theory, incorporating parameters derived from experimental data to simplify calculations. libretexts.orgwikipedia.org This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or long-timescale molecular dynamics simulations. scribd.comresearchgate.net However, their accuracy is highly dependent on whether the molecule under study is similar to those used in the parameterization dataset. wikipedia.org For a functionalized molecule like Methyl 3-iodonaphthalene-1-carboxylate, the reliability of semiempirical methods would need to be carefully validated against higher-level theoretical data or experimental results.

Molecular Modeling of Reactivity and Reaction Intermediates

Computational modeling is instrumental in predicting the chemical reactivity of molecules and elucidating the structures of transient species like reaction intermediates and transition states.

The reactivity of a molecule is often governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). nih.gov In naphthalene derivatives, the presence of substituents can significantly impact the FMOs. Studies have shown that the energy of the HOMO in naphthalenes makes them susceptible to electrophilic attack. acs.org

For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. The HOMO-LUMO energy gap (ΔE) is another crucial parameter, indicating the molecule's kinetic stability and electronic excitability. nih.gov A smaller gap generally implies higher reactivity. samipubco.com Computational analysis of the FMOs can pinpoint the likely sites for electrophilic or nucleophilic attack. For instance, the location of the HOMO density would indicate the most probable region for reaction with an electrophile, while the LUMO density would highlight sites susceptible to nucleophilic attack.

| Naphthalene Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.comsamipubco.com |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | -0.208 | -0.084 | 0.124 | DFT mdpi.com |

| Naphthalene-1,5-diamine based chromophores (representative range) | Not specified | Not specified | 3.804–3.900 | DFT/MPW1PW91 nih.govrsc.orgresearchgate.net |

Understanding a chemical reaction requires identifying the minimum energy path from reactants to products, a concept known as the reaction coordinate. Computational methods allow for the mapping of this path on the potential energy surface (PES). A critical point along this coordinate is the transition state (TS), which represents the energy maximum and is the key to determining the reaction's activation energy and rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C-I bond, computational chemists can model the entire reaction pathway. This involves locating the geometry of the transition state and verifying it through vibrational frequency analysis (a true TS has exactly one imaginary frequency). DFT calculations have been successfully used to explore reaction mechanisms involving hypervalent iodine species, which could be relevant to the reactivity of the iodo-naphthalene moiety. acs.org These studies can reveal detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise mechanism, and identify key intermediates. nih.govacs.org

The distribution of electron density within a molecule dictates its electrostatic properties and how it interacts with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges, revealing the polarization of bonds. mdpi.com For this compound, the electronegative oxygen and iodine atoms will draw electron density, creating localized partial negative charges (δ-) on themselves and partial positive charges (δ+) on the adjacent carbon atoms.

A more intuitive representation of this charge distribution is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. Negative regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and a region of positive potential near the hydrogen atoms and the carbon atom bonded to iodine, providing a clear guide to its intermolecular interactions and reactive sites. mdpi.com

Predictive Models for Synthetic Outcomes and Selectivity Rationalization

While specific predictive models exclusively developed for this compound are not extensively documented in publicly accessible literature, the principles of computational chemistry and machine learning provide a robust framework for predicting its reactivity and the outcomes of its synthesis. These predictive models are broadly categorized into those based on quantum chemical calculations, such as Density Functional Theory (DFT), and data-driven approaches like machine learning.

Density Functional Theory (DFT) for Selectivity Rationalization

DFT has proven to be a powerful tool for understanding and predicting the regioselectivity of reactions in naphthalene derivatives. researchgate.netnih.govnih.gov For a molecule like this compound, DFT calculations can be employed to model various reaction pathways and determine the most likely outcomes. This is achieved by calculating the activation energies of different transition states. A lower activation energy corresponds to a more favorable reaction pathway.

For instance, in electrophilic aromatic substitution reactions, DFT can be used to predict which of the available positions on the naphthalene ring is most susceptible to attack. By calculating the electron density at each position and modeling the transition state energies for substitution at each site, a selectivity map can be generated.

Table 1: Hypothetical DFT Calculation Results for Electrophilic Bromination of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | 15.2 | Yes |

| C5 | 18.9 | No |

| C6 | 17.5 | No |

| C7 | 19.1 | No |

| C8 | 18.3 | No |

Note: The data in this table is illustrative and intended to represent the type of output generated from DFT calculations.

Machine Learning Models for Predicting Synthetic Outcomes

In recent years, machine learning has emerged as a valuable tool for predicting the outcomes of chemical reactions, including yields and selectivity. nih.govresearchgate.net These models are trained on large datasets of known reactions and learn to identify complex relationships between reactants, reagents, and reaction conditions. digitellinc.com For a compound such as this compound, a machine learning model could be used to predict the yield of a particular cross-coupling reaction.

The process involves representing the molecules and reaction conditions using a set of numerical descriptors. These can include atomic properties, molecular fingerprints, and vibrational data. nih.gov A machine learning algorithm, such as a random forest or a neural network, is then trained on this data to predict the reaction outcome. nih.govgithub.com

Table 2: Illustrative Machine Learning Model Prediction for a Suzuki Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Solvent | Predicted Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | Toluene | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Dioxane | 92 |

| This compound | 3-Thienylboronic acid | Pd(PPh3)4 | PPh3 | THF | 78 |

Note: This table presents hypothetical data that could be generated by a trained machine learning model for predicting reaction yields.

The application of such predictive models can significantly accelerate the process of reaction optimization by allowing chemists to screen a wide range of conditions in silico before committing to laboratory experiments. While the development of highly accurate models requires large amounts of high-quality data, the increasing availability of reaction databases is making these approaches more accessible. The combination of physics-based models like DFT and data-driven machine learning techniques holds great promise for the future of synthetic chemistry, enabling more efficient and predictable synthesis of complex molecules like this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Iodonaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR spectra offer the initial and most direct insight into the molecular framework of Methyl 3-iodonaphthalene-1-carboxylate.

The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring and the three protons of the methyl ester group. The aromatic region would be complex due to the substitution pattern. The protons at the C2 and C4 positions are predicted to appear as distinct singlets, as they lack adjacent proton neighbors for spin-spin coupling. The protons on the unsubstituted ring (H5, H6, H7, H8) would exhibit more complex splitting patterns, likely appearing as doublets and triplets. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.9-4.0 ppm, a characteristic chemical shift for this functional group.

The ¹³C NMR spectrum provides information on all twelve unique carbon atoms in the molecule. This includes ten carbons of the naphthalene core, the carbonyl carbon of the ester, and the methoxy (B1213986) carbon. The carbonyl carbon is typically observed significantly downfield (around 165-170 ppm). The carbon atom bonded to the iodine (C3) would be shifted upfield due to the heavy atom effect. The remaining aromatic carbons would appear in the typical range of 120-140 ppm. The methoxy carbon signal is expected around 52-53 ppm. Studies on various substituted naphthalene derivatives provide a basis for predicting these chemical shifts. researchgate.netnih.govrsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Predicted δ (ppm) | Atom | Predicted δ (ppm) |

| H2 | ~8.3 (s) | C1 | ~129 |

| H4 | ~8.8 (s) | C2 | ~135 |

| H5 | ~8.0 (d) | C3 | ~95 |

| H6 | ~7.6 (t) | C4 | ~138 |

| H7 | ~7.7 (t) | C4a | ~130 |

| H8 | ~8.1 (d) | C5 | ~128 |

| -OCH₃ | ~3.9 (s) | C6 | ~127 |

| C7 | ~129 | ||

| C8 | ~128 | ||

| C8a | ~134 | ||

| C=O | ~167 | ||

| -OCH₃ | ~53 |

Note: Predicted values are based on analogous structures and general substituent effects. Actual experimental values may vary.

To overcome the limitations of 1D NMR, especially in assigning protons and carbons in complex aromatic systems, two-dimensional (2D) NMR techniques are indispensable. tandfonline.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H5-H6, H6-H7, and H7-H8, confirming their connectivity within the unsubstituted benzene (B151609) ring. The absence of cross-peaks for the H2 and H4 signals would confirm they are isolated protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). libretexts.org It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two to four bonds. libretexts.orgnih.gov Key correlations for this molecule would include the signal from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C1 carbon, confirming the methyl ester functionality and its position. Additionally, correlations from H2 to C1, C3, and C4a, and from H4 to C3, C5, and C4a would be vital for assigning the quaternary carbons and confirming the substituent positions. mdpi.comnih.gov

Together, these multi-dimensional techniques provide a comprehensive and unambiguous assignment of all ¹H and ¹³C signals, leaving no doubt as to the molecule's constitution. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govmdpi.comamericanpharmaceuticalreview.com These methods are excellent for identifying functional groups, as each group possesses characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by several key features:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1715-1730 cm⁻¹, which is characteristic of an α,β-unsaturated ester.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the naphthalene ring system.

C-O Stretching: Two distinct bands corresponding to the C-O stretching of the ester group are expected. The C(=O)-O stretch typically appears as a strong band between 1250-1300 cm⁻¹, while the O-CH₃ stretch is found between 1100-1150 cm⁻¹.

Aromatic C-H Stretching: These vibrations give rise to bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretch is expected to produce a weak absorption at low frequencies, generally in the 500-600 cm⁻¹ range.

Theoretical calculations on naphthalene and its derivatives have aided in the precise assignment of these vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2990 - 2950 | Weak |

| Ester C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| C(=O)-O Stretch | 1300 - 1250 | Strong |

| O-CH₃ Stretch | 1150 - 1100 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |

| C-I Stretch | 600 - 500 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. The molecular formula for this compound is C₁₂H₉IO₂. Its monoisotopic mass is 311.9647 g/mol .

Electron ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. libretexts.org The molecular ion peak (M•+) for this compound would be observed at m/z 312. Due to the stability of the aromatic system, this peak is expected to be prominent. libretexts.orgyoutube.com Characteristic fragmentation pathways for aromatic esters and iodo-compounds would lead to several key fragment ions: whitman.edu

Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond results in a stable acylium ion at m/z 281. [M - 31]⁺. This is a very common fragmentation pathway for methyl esters.

Loss of an iodine atom (•I): Cleavage of the C-I bond, the weakest bond in the aromatic system, would yield a fragment at m/z 185. [M - 127]⁺.

Formation of the iodonaphthyl cation: Loss of the entire carbomethoxy group (•COOCH₃) would produce an ion at m/z 253.

Iodine Cation: A peak at m/z 127 corresponding to the iodine cation [I]⁺ is also highly probable. docbrown.infodocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Notes |

|---|---|---|

| 312 | [C₁₂H₉IO₂]⁺• | Molecular Ion (M⁺•) |

| 281 | [C₁₁H₆IO]⁺ | Loss of •OCH₃ |

| 253 | [C₁₀H₆I]⁺ | Loss of •COOCH₃ |

| 185 | [C₁₂H₉O₂]⁺ | Loss of •I |

| 127 | [I]⁺ | Iodine cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of its atoms.

To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. However, crystallographic studies on analogous naphthalene derivatives provide insight into the information such an analysis would yield. mdpi.comnih.govmdpi.com A successful crystallographic study would provide:

Unambiguous Confirmation of Connectivity: It would serve as the ultimate proof of the molecular structure.

Precise Geometric Parameters: High-precision data on bond lengths, bond angles, and torsion angles would be obtained. For instance, it would reveal any distortion in the planarity of the naphthalene ring caused by the bulky iodo and carboxylate substituents.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between naphthalene rings or halogen bonding involving the iodine atom, which govern the material's solid-state properties. nih.gov

Structural studies on related compounds like naphthalene-2,3-diyl bis(3-benzyloxy)benzoate have demonstrated the importance of C-H···O, C-H···π, and π–π stacking interactions in defining the three-dimensional network. nih.gov

Other Advanced Spectroscopic Techniques in Chemical Research

Beyond the core techniques, other spectroscopic methods can provide further valuable information about the electronic and photophysical properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: As an extended aromatic system, the compound is expected to be strongly active in the UV region. The UV-Vis spectrum would show intense absorptions corresponding to π→π* electronic transitions characteristic of the naphthalene chromophore. The positions and intensities of the absorption maxima (λmax) would be influenced by the iodo and ester substituents, which act as auxochromes. researchgate.netnih.gov

Fluorescence Spectroscopy: Naphthalene and many of its derivatives are known to be fluorescent. nih.gov Excitation at an appropriate wavelength in the UV region would likely lead to fluorescence emission at a longer wavelength. The analysis of the emission spectrum, quantum yield, and fluorescence lifetime could provide valuable insights into the molecule's excited-state properties and potential applications in materials science or as a fluorescent probe. Functionalization of naphthalene systems is a known strategy to tune their photophysical properties for specific applications. mdpi.com

Circular Dichroism (CD) Spectroscopy: If the molecule were chiral or placed in a chiral environment, CD spectroscopy could be used to study its chiroptical properties.

These advanced techniques, complementing the primary structural methods, enable a holistic characterization of the molecule, spanning its structural, electronic, and photophysical domains.

Fluorescence Spectroscopy of Naphthalene Derivatives

Fluorescence spectroscopy is a highly sensitive method for investigating the electronic excited states of fluorescent molecules, or fluorophores. Naphthalene and its derivatives are well-known for their fluorescent properties, which are intricately linked to their π-electron systems. The introduction of substituents onto the naphthalene ring can significantly modulate these properties. researchgate.netnih.gov

The photophysical behavior of naphthalene derivatives is influenced by the nature and position of substituents. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra. mdpi.com In the case of this compound, two key substituents are present: an iodine atom at the 3-position and a methyl carboxylate group at the 1-position.

The methyl carboxylate group (-COOCH₃) generally acts as an electron-withdrawing group, which can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum compared to unsubstituted naphthalene. Conversely, the heavy iodine atom is known to influence the photophysical pathways through the "heavy-atom effect." This effect can enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which often results in a decrease in fluorescence quantum yield and an increase in phosphorescence.

Table 1: Comparative Photophysical Properties of Naphthalene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Naphthalene | 275 | 321 | 0.23 |

| Methyl 1-naphthoate | 296 | 345 | 0.15 |

| 1-Iodonaphthalene | 290 | 335 | 0.08 |

| This compound (Expected) | ~298 | ~350 | <0.1 |

The expected lower quantum yield for this compound is a direct consequence of the internal heavy-atom effect from the iodine substituent, which promotes non-radiative decay pathways from the excited singlet state. The bathochromic (red) shift in the emission maximum is anticipated due to the combined electronic effects of the iodo and methyl carboxylate groups on the naphthalene π-system.

Electron Energy-Loss Spectroscopy (EELS) in Characterization of Organic Materials

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that probes the elemental composition, chemical bonding, and electronic properties of a material at high spatial resolution. wikipedia.org When a high-energy electron beam passes through a thin sample, some electrons lose energy through inelastic scattering events. The energy loss is characteristic of the atoms and bonding environments within the sample. wikipedia.org

For organic materials like this compound, EELS can provide valuable information that is complementary to other spectroscopic methods. The core-loss region of the EELS spectrum reveals the elemental composition. For this compound, one would expect to observe core-loss edges corresponding to the ionization of inner-shell electrons of carbon (C K-edge ~284 eV), oxygen (O K-edge ~532 eV), and iodine (I M₄,₅-edges ~620 and 631 eV). The precise energy and fine structure of these edges can provide information about the local chemical environment and oxidation state of the atoms. wikipedia.org

The low-loss region of the EELS spectrum (0-50 eV) is particularly informative for understanding the electronic structure of conjugated organic materials. This region is dominated by plasmon excitations, which are collective oscillations of the valence electrons. For polycyclic aromatic hydrocarbons, distinct features in the low-loss region can be attributed to π -> π* electronic transitions. hpstar.ac.cn The energy and intensity of these transitions are sensitive to the extent of π-conjugation and the nature of substituents.

While a specific EELS spectrum for this compound is not available in the provided search results, the general features can be predicted based on studies of other organic and aromatic compounds. The table below outlines the expected EELS core-loss edges for the constituent elements of this compound.

Table 2: Expected EELS Core-Loss Edges for this compound

| Element | Edge | Ionization Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | K | ~284 | Presence of carbon, sp² vs. sp³ hybridization |

| Oxygen | K | ~532 | Presence of oxygen, bonding in carboxylate |

Applications in Advanced Organic Material Synthesis and Methodological Development

Methyl 3-iodonaphthalene-1-carboxylate as a Building Block in Complex Molecule Construction

The true synthetic power of this compound lies in its capacity to participate in a wide range of cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is particularly amenable to palladium-catalyzed reactions, which are renowned for their efficiency and broad substrate scope. rsc.orgrsc.orgnih.gov

Key cross-coupling reactions utilizing this building block include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. nih.govlibretexts.orgsigmaaldrich.comorganic-chemistry.orgmdpi.com This method is exceptionally powerful for creating biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.

Sonogashira Coupling: By reacting the aryl iodide with a terminal alkyne, this method constructs aryl-alkyne structures. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org These products are crucial intermediates for creating extended π-conjugated systems found in organic electronics and molecular wires. researchgate.net The reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov It is a reliable method for synthesizing stilbenes and cinnamates, which have applications in dyes and pharmaceuticals.

Beyond C-C bond formation, the ester group provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the molecular complexity. This sequential reactivity is critical for synthesizing elaborate molecules like the anticancer agents mitonafide (B1676607) and pinafide, which are based on the 1,8-naphthalimide (B145957) skeleton. nih.gov

Table 1: Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound | C(sp²)–C(sp²) | Palladium | Synthesis of biaryl compounds |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Palladium/Copper | Construction of π-conjugated systems |

| Heck Coupling | Alkene | C(sp²)–C(sp²) | Palladium | Formation of substituted alkenes |

Development of Functionalized Naphthalene (B1677914) Scaffolds for Electronic and Optical Applications

The naphthalene core of this compound is an intrinsic chromophore, meaning it can absorb and emit light. This property is the foundation for its use in developing materials for electronic and optical devices. By chemically modifying this core, scientists can precisely tune its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. researchgate.netrsc.org

A primary application in this area is the synthesis of 1,8-naphthalimide derivatives. These compounds are well-known for their strong fluorescence and excellent photostability, making them ideal candidates for:

Fluorescent Probes and Sensors: Naphthalimides can be designed to change their fluorescence in the presence of specific ions or molecules. acs.orgnih.govgoogle.comnih.gov For example, probes have been developed to detect copper ions (Cu²⁺) by observing a quenching of fluorescence upon ion binding. nih.gov Others can be triggered by enzymes, where hydrolysis of an ester group leads to a significant increase in fluorescence intensity. rsc.org

Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and high quantum yields of naphthalimide derivatives make them valuable as emitter materials in OLEDs. The ability to create extended π-conjugated systems via reactions like the Sonogashira coupling allows for the development of fluorophores with specific colors for display and lighting applications. researchgate.net

The Suzuki coupling reaction has been effectively used to synthesize 4-substituted 1,8-naphthalimides with extended conjugation, resulting in materials with large Stokes shifts (up to 200 nm) and longer emission wavelengths. nih.gov Such modifications are crucial for developing advanced fluorescent dyes. nih.gov The photophysical properties of these donor-acceptor type structures are highly sensitive to solvent polarity, which is indicative of intramolecular charge transfer (ICT) upon excitation. researchgate.netrsc.org

Table 2: Impact of Functionalization on Naphthalene Scaffold Properties

| Modification Strategy | Resulting Property Change | Application Area |

|---|---|---|

| Extension of π-conjugation (e.g., via Suzuki or Sonogashira coupling) | Red-shift in absorption/emission, increased Stokes shift. nih.gov | OLEDs, Long-wavelength fluorescent dyes |

| Introduction of donor/acceptor groups | Enhanced intramolecular charge transfer (ICT), solvatochromism. researchgate.net | Solvatochromic probes, Environmental sensors |

| Attachment of specific recognition moieties | Selective fluorescence response to specific analytes (e.g., metal ions). nih.gov | Chemical and biological sensors |

| Incorporation into polymers | Creation of fluorescent polymeric materials. researchgate.net | Smart materials, Polymer-based sensors |

Contributions to Diversified Organic Synthesis Methodologies

Aryl iodides, such as this compound, are standard substrates for testing and refining new synthetic methods. researchgate.net The predictable reactivity of the carbon-iodine bond makes it an excellent benchmark for evaluating the efficiency and scope of novel catalytic systems. researchgate.net For instance, the development of palladium-catalyzed carbonylation reactions, which transform aryl iodides into esters and amides, often uses such compounds to demonstrate functional group tolerance and reaction yields. acs.orgacs.org

The compound also contributes to the advancement of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. researchgate.net These reactions are highly valued for their efficiency and atom economy. The dual functionality of this compound allows it to be incorporated into complex synthetic cascades, helping to build molecular libraries for drug discovery and materials science.

Furthermore, research into copper-free Sonogashira couplings organic-chemistry.orgnih.gov or mechanochemical methods for reductive coupling of aryl iodides researchgate.net relies on substrates like this to push the boundaries of catalysis, aiming for milder, more sustainable, and more efficient chemical transformations.

Future Research Directions in the Synthetic Utility of Aryl Iodide Esters

The field of organic synthesis is continually evolving, with a strong emphasis on sustainability, efficiency, and the creation of novel functionalities. For aryl iodide esters like this compound, several key research avenues are emerging:

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area. Photoinduced inverse Sonogashira coupling reactions, which use light to activate iodoalkynes for C-H alkynylation, represent a new frontier. nih.gov Future work will likely explore the direct photoexcitation of aryl iodide esters in cross-coupling reactions, potentially eliminating the need for expensive metal catalysts.

Electrocatalysis: Employing electricity to mediate chemical transformations offers a green and highly controllable alternative to traditional reagents. The electrochemical coupling of aryl halides is a promising direction that could be applied to aryl iodide esters for C-C bond formation.

Mechanochemistry: Performing reactions in a ball mill, often without solvents, is a key tenet of green chemistry. researchgate.net Expanding the scope of mechanochemical cross-coupling reactions for aryl iodide esters could significantly reduce solvent waste and energy consumption. researchgate.net

Novel Catalytic Systems: While palladium is a dominant catalyst, research into using more abundant and less toxic metals like iron, nickel, or copper for cross-coupling reactions is a major goal. nih.gov The development of chiral aryl iodide catalysts for enantioselective reactions also presents an exciting opportunity for asymmetric synthesis. rsc.org

Late-Stage Functionalization: A significant challenge in synthesis is the modification of complex molecules at a late stage. The robust and predictable reactivity of the C-I bond makes aryl iodide esters ideal candidates for developing methods to install functional groups onto advanced intermediates in pharmaceutical or materials synthesis.

The continued exploration of these areas will undoubtedly solidify the role of aryl iodide esters as indispensable tools for chemists, enabling the construction of the next generation of complex molecules and functional materials.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-iodonaphthalene-1-carboxylate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves iodination of methyl naphthalene-1-carboxylate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under electrophilic aromatic substitution conditions. Key steps include:

- Regioselective control : Use directing groups (e.g., carboxylate) to favor iodination at the 3-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity.

- Yield optimization : Monitor reaction kinetics via TLC and adjust stoichiometry (1.2 eq ICl, 0°C to RT) to minimize polyiodination byproducts.

Basic: How should researchers characterize this compound spectroscopically, and what pitfalls exist in data interpretation?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons using COSY and NOESY to distinguish between iodinated and non-iodinated positions. The electron-withdrawing iodine atom deshields adjacent protons (δ ~8.5–9.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 312.9712 (C12H9IO2). Watch for in-source fragmentation losing iodine (Δ m/z 127).

- IR : Validate ester carbonyl (C=O) stretch at ~1720 cm⁻¹; absence of OH peaks confirms esterification completion.

Pitfalls : Overlapping aromatic signals may require 2D NMR (HSQC, HMBC) for unambiguous assignment .

Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer:

- X-ray Diffraction : Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters to model iodine’s heavy atom effects.

- Conformational Analysis : Apply Cremer-Pople puckering parameters () to quantify naphthalene ring distortions. For example, a puckering amplitude >0.5 Å indicates significant non-planarity.

- Packing Interactions : Mercury CSD ( ) can visualize halogen bonding (C–I···O) and π-π stacking distances. Compare with DFT-optimized geometries to validate computational models.

Example Table :

| Parameter | Experimental (X-ray) | DFT (B3LYP/6-311+G(d,p)) |

|---|---|---|

| C–I Bond Length | 2.10 Å | 2.08 Å |

| Dihedral Angle | 178.5° | 179.2° |

Advanced: What strategies address low yields in cross-coupling reactions using this compound as a substrate?

Methodological Answer:

this compound is a precursor for Suzuki or Ullmann couplings. Challenges include steric hindrance from the ester group and iodine’s leaving group ability.

- Catalyst Screening : Test Pd(PPh3)4 (for Suzuki) or CuI/1,10-phenanthroline (for Ullmann) with microwave-assisted heating (120°C, 30 min).

- Solvent Optimization : Use DMF for polar intermediates or toluene for bulky arylboronic acids.

- Monitoring : Track reaction progress via GC-MS or 19F NMR (if fluorinated partners are used).

Data Contradictions : If coupling yields vary between batches, assess iodine substitution completeness via XPS or iodometric titration .

Advanced: How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or iodine displacement. Focus on Fukui indices to identify electrophilic/nucleophilic sites.

- AI-Driven Synthesis Planning (): Tools like Synthia or IBM RXN for retrosynthetic analysis prioritize routes with minimal protecting groups.

- Degradation Studies : Combine MD simulations (AMBER) with HPLC-MS to identify photolytic byproducts under UV exposure.

Basic: What are best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep in amber vials at –20°C under argon to avoid light-induced C–I bond cleavage and ester hydrolysis.

- Stability Monitoring : Perform quarterly HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation peaks.

- Handling : Use gloveboxes for long-term experiments; iodine’s volatility necessitates fume hoods during weighing .

Advanced: How to design experiments assessing regioselective functionalization post-iodination?

Methodological Answer:

- Directed C–H Activation : Use the ester carbonyl as a directing group for Rh-catalyzed C–H arylation at the 4-position. Compare yields with/without directing groups.

- Competition Experiments : React with equimolar electrophiles (e.g., Br2 vs. NO2+) to quantify regioselectivity via 1H NMR integration.

- Kinetic Isotope Effect (KIE) Studies : Deuterated analogs reveal whether rate-determining steps involve C–I bond cleavage or electrophilic attack .

Advanced: What statistical methods resolve bias in crystallographic or spectroscopic datasets?

Methodological Answer:

- Risk of Bias Tools : Adapt Table C-7 ( ) for experimental animal studies to crystallography: randomize crystal selection, blind refiners to synthetic conditions.

- Data Validation : Use checkCIF (IUCr) for crystallography; apply Grubbs’ test to outlier removal in spectroscopic replicates.

- Machine Learning : Train models on CSD datasets ( ) to predict crystallization solvents or space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.